

Darunavir Ethanolate in HIV Salvage Therapy: A Comparative Performance Guide

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Compound of Interest		
Compound Name:	Darunavir Ethanolate	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **darunavir ethanolate**'s performance in salvage therapy for treatment-experienced individuals with HIV-1. The information is supported by key clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and study designs.

Darunavir, a second-generation protease inhibitor (PI), has become a cornerstone of salvage therapy for patients with HIV-1 infection who have experienced virological failure on other antiretroviral regimens.[1][2] Co-administered with a low dose of ritonavir (DRV/r) to boost its pharmacokinetic profile, darunavir has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of the virus.[3][4] Its high genetic barrier to resistance further solidifies its role in the management of treatment-experienced patients.[3][5] This guide benchmarks the performance of darunavir against other PIs and within different combination regimens, drawing on data from pivotal clinical trials.

Comparative Efficacy of Darunavir-Based Regimens

The efficacy of darunavir in salvage therapy has been rigorously evaluated in several key clinical trials, including the POWER, TITAN, and DUET studies. These trials provide a wealth of data comparing darunavir-based regimens to other PIs and assessing its performance as part of an optimized background regimen (OBR).

Virologic and Immunologic Outcomes



The primary goal of salvage therapy is to achieve virologic suppression and promote immune reconstitution. The following tables summarize the key virologic and immunologic outcomes from major clinical trials involving darunavir.

Table 1: Virologic and Immunologic Outcomes in Key Darunavir Salvage Therapy Trials				
Trial	Treatment Arms	Patient Population	Virologic Response (HIV-1 RNA <50 copies/mL)	Mean CD4+ Cell Count Increase from Baseline (cells/mm³)
POWER 1 & 2 (Week 96)[6]	DRV/r 600/100 mg BID + OBR	Highly treatment- experienced	39%	133
Control PI(s) + OBR	9%	Not Reported		
TITAN (Week 48) [3][7][8]	DRV/r 600/100 mg BID + OBR	Lopinavir-naive, treatment- experienced	71%	Not Reported
LPV/r 400/100 mg BID + OBR	60%	Not Reported		
DUET (Week 48) [9][10][11]	Etravirine + DRV/r + OBR	Treatment- experienced with NNRTI and PI resistance	59% (pooled analysis)	Not Reported
Placebo + DRV/r + OBR	41% (pooled analysis)	Not Reported		

BID: twice daily; DRV/r: darunavir/ritonavir; LPV/r: lopinavir/ritonavir; OBR: optimized background regimen; PI: protease inhibitor; NNRTI: non-nucleoside reverse transcriptase



inhibitor.

Development of Resistance

A critical aspect of long-term antiretroviral therapy is the potential for the development of drug resistance. Darunavir's high genetic barrier to resistance is a key advantage in salvage situations. The TITAN and DUET trials provide valuable insights into the emergence of resistance mutations.

Table 2: Emergence of Resistance Mutations in Darunavir Clinical Trials		
Trial	Treatment Arm	Development of New Primary PI Mutations in Virologic Failures
TITAN (Week 48)[7][12]	DRV/r 600/100 mg BID + OBR	21%
LPV/r 400/100 mg BID + OBR	36%	
DUET (Week 48)[9][13]	Etravirine + DRV/r + OBR	Fewer patients developed DRV resistance-associated mutations compared to placebo.
Placebo + DRV/r + OBR	More patients developed DRV resistance-associated mutations compared to the etravirine arm.	

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this guide, providing a framework for understanding the data presented.

POWER 1 and 2 Trials



The POWER 1 and 2 were Phase IIb, randomized, controlled trials designed to assess the efficacy and safety of DRV/r compared to an investigator-selected control PI in highly treatment-experienced HIV-1-infected patients.[3][14]

- Patient Population: Adult patients with HIV-1 RNA >1,000 copies/mL, prior treatment with Pls, and at least one primary PI mutation.[6]
- Treatment Regimens: Patients were randomized to receive DRV/r (at various doses, with 600/100 mg twice daily becoming the focus) plus an OBR, or a control PI plus an OBR.[3] [15]
- Endpoints and Assessments:
 - Primary Efficacy Endpoint: The proportion of patients achieving a confirmed HIV-1 RNA reduction of ≥1.0 log10 copies/mL from baseline.[4]
 - Secondary Efficacy Endpoints: The proportion of patients with HIV-1 RNA <400 and <50 copies/mL, and the change in CD4+ cell count from baseline.[14]
 - Resistance Analysis: Genotypic and phenotypic resistance testing was performed at baseline and at the time of virologic failure to identify resistance-associated mutations.

TITAN Trial

The TITAN trial was a Phase III, randomized, controlled, open-label trial comparing the efficacy and safety of DRV/r to lopinavir/ritonavir (LPV/r) in treatment-experienced, lopinavir-naive patients.[3][7][16]

- Patient Population: Lopinavir-naive, treatment-experienced adult patients with HIV-1 infection.[7][12]
- Treatment Regimens: Patients received either DRV/r 600/100 mg twice daily or LPV/r 400/100 mg twice daily, both in combination with an OBR consisting of at least two nucleoside reverse transcriptase inhibitors (NRTIs).[7][16]
- Endpoints and Assessments:



- Primary Efficacy Endpoint: The proportion of patients achieving an HIV-1 RNA level of
 <400 copies/mL at week 48.[7][12]
- Secondary Efficacy Endpoint: The proportion of patients with an HIV-1 RNA level of <50 copies/mL.[3]
- Resistance Analysis: Genotypic analysis was conducted at baseline and in patients who experienced virologic failure to assess the development of PI and NRTI resistance mutations.[7][8]

DUET Trials

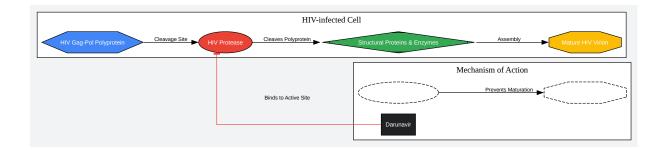
The DUET-1 and DUET-2 trials were identical Phase III, randomized, double-blind, placebocontrolled trials evaluating the efficacy and safety of etravirine versus placebo, both administered with DRV/r and an OBR.[10][11][17]

- Patient Population: Treatment-experienced adult patients with evidence of NNRTI and PI resistance and virologic failure (HIV-1 RNA >5,000 copies/mL).[10][11]
- Treatment Regimens: Patients received either etravirine 200 mg twice daily or placebo, in combination with DRV/r 600/100 mg twice daily and an investigator-selected OBR. The use of enfuvirtide was optional.[17]
- Endpoints and Assessments:
 - Primary Efficacy Endpoint: The proportion of patients with a confirmed HIV-1 RNA <50 copies/mL at week 24.[17]
 - Resistance Analysis: Genotypic and phenotypic resistance testing was performed at baseline and at the time of virologic failure to assess changes in susceptibility to darunavir and other antiretrovirals.[9]

Visualizing Mechanisms and Workflows

To further elucidate the context of darunavir's application, the following diagrams illustrate its mechanism of action and a typical workflow for a salvage therapy clinical trial.

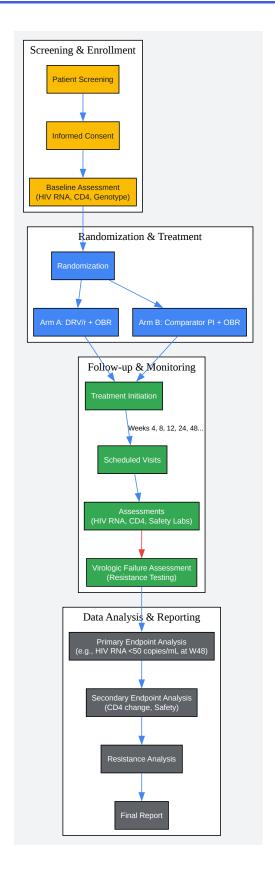




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Mechanism of Action of Darunavir





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Typical Salvage Therapy Clinical Trial Workflow



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